(3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of the Morpholine Group: This step might involve nucleophilic substitution reactions where morpholine is introduced to the thiazole ring.
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.
Final Coupling and Allylation: The final steps would involve coupling the thiazole and indole moieties followed by allylation using allyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrial applications could involve its use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-Allyl-3-(2-(4-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-1-Allyl-3-(2-(4-pyrrolidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-1-Allyl-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H17N3O3S/c1-2-7-21-13-6-4-3-5-12(13)14(17(21)23)15-16(22)19-18(25-15)20-8-10-24-11-9-20/h2-6H,1,7-11H2/b15-14- |
InChI Key |
VUZDONPXMVVJNW-PFONDFGASA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O |
Origin of Product |
United States |
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